Ethyl 2-(4-cyanophenyl)acetate
Overview
Description
Ethyl 2-(4-cyanophenyl)acetate is an organic compound with the molecular formula C11H11NO2. It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with a cyano group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(4-bromophenyl)acetate with copper(I) cyanide (CuCN) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in compounds such as ethyl 2-(4-aminophenyl)acetate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of ethyl 2-(4-aminophenyl)acetate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-cyanophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-cyanophenyl)acetate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity. The cyano group can participate in hydrogen bonding or other interactions with biological targets, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(4-cyanophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-bromophenyl)acetate: Similar structure but with a bromine atom instead of a cyano group.
Ethyl 2-(4-aminophenyl)acetate: Similar structure but with an amine group instead of a cyano group.
Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness: The presence of the cyano group in this compound imparts unique chemical properties, such as increased polarity and the ability to participate in specific chemical reactions that other similar compounds may not undergo.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
ethyl 2-(4-cyanophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEWKWBIPMKGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299465 | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1528-41-2 | |
Record name | 1528-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(4-cyanophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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